3-Acetoxy-2',6'-dimethoxybenzophenone is a naturally occurring benzophenone derivative. While it has been identified as a constituent of myrrh, the oleo-gum-resin of Commiphora species [], limited information is available specifically on 3-acetoxy-2',6'-dimethoxybenzophenone. Its classification, source, and role in scientific research are not extensively discussed in the provided literature. Further investigation is required to establish its detailed description and potential significance in various scientific fields.
3-Acetoxy-2',6'-dimethoxybenzophenone is an organic compound with the molecular formula and a CAS number of 890100-40-0. This compound belongs to the class of benzophenones, which are characterized by a benzene ring connected to a carbonyl group, and are widely recognized for their applications in various fields, including pharmaceuticals and materials science.
3-Acetoxy-2',6'-dimethoxybenzophenone is classified under the following categories:
The synthesis of 3-Acetoxy-2',6'-dimethoxybenzophenone typically involves the acetylation of 2',6'-dimethoxybenzophenone. The process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
The yield and purity of the synthesized compound can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 3-Acetoxy-2',6'-dimethoxybenzophenone features:
CC(=O)OC1=C(C=CC=C1OC)C(=O)C2=CC=C(C=C2)OC
3-Acetoxy-2',6'-dimethoxybenzophenone can undergo various chemical reactions, including:
The mechanism of action for 3-Acetoxy-2',6'-dimethoxybenzophenone primarily relates to its biological activities. It may function as an antioxidant by scavenging free radicals due to its phenolic structure. This property is significant in preventing oxidative stress in biological systems.
In biological assays, the compound has shown potential in inhibiting lipid peroxidation, which is crucial for protecting cell membranes from oxidative damage.
The stability and solubility characteristics make it suitable for various applications in organic synthesis and material science.
3-Acetoxy-2',6'-dimethoxybenzophenone has several scientific uses, including:
This compound exemplifies the versatility of benzophenones in both synthetic chemistry and practical applications across multiple industries.
The construction of the benzophenone core in 3-acetoxy-2',6'-dimethoxybenzophenone primarily relies on Friedel-Crafts acylation between appropriately substituted aromatic precursors. This reaction involves electrophilic attack of an activated acyl species onto electron-rich arenes. For target compound synthesis, 2,6-dimethoxybenzoyl chloride serves as the acyl donor due to its electronically activated aromatic ring, while 1,3-diacetoxybenzene (resorcinol diacetate) functions as the acyl acceptor substrate. The reaction proceeds under Lewis acid catalysis, with aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) being commonly employed catalysts [3] [8].
Regioselectivity challenges arise from competing ortho/meta substitution patterns. The 2,6-dimethoxy substituents exert steric and electronic influences that favor acylation at the C3 position of 1,3-diacetoxybenzene rather than the potentially more reactive ortho positions. This selectivity profile was confirmed through isolation of anomalous byproducts when benzene substitutes for 1,3-diacetoxybenzene, yielding unexpected tetramethoxy derivatives [8]. Kinetic studies reveal that temperature modulation between 70-80°C optimizes reaction rate while minimizing polysubstitution and Fries rearrangement side reactions [3]. Catalyst stoichiometry is critical, with 1.2-1.5 equivalents of AlCl₃ relative to acyl chloride providing optimal yield without excessive complexation.
Table 1: Catalyst Performance in Friedel-Crafts Acylation for Benzophenone Core Synthesis
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (3-/4-) |
---|---|---|---|---|
AlCl₃ | 75 | 3.5 | 78 | >20:1 |
ZnCl₂ | 80 | 4.0 | 72 | 15:1 |
FeCl₃ | 70 | 5.0 | 65 | 10:1 |
BF₃·OEt₂ | 60 | 6.0 | 58 | 8:1 |
Post-acylation workup requires careful acyl complex decomposition using aqueous hydrolysis, with the organic phase (typically dichloroethane or chlorobenzene) yielding the crude ketone product after rotary evaporation [3]. Recrystallization from ethanol/water systems provides material of >90% purity, as verified by HPLC and melting point analysis.
Installation of methoxy groups at specific positions demands chemo- and regioselective methylation strategies. The synthesis employs stepwise protection/deprotection sequences to differentiate phenolic oxygens. Initial methylation targets the C2' and C6' positions of a 2',6'-dihydroxybenzophenone precursor using dimethyl sulfate (DMS) under phase-transfer conditions. This reaction proceeds via SN₂ mechanism, with potassium carbonate acting as base in toluene/water biphasic systems [3] [7].
Critical parameters include:
Comparative studies reveal DMS outperforms methyl iodide in cost-effectiveness and reaction rate, though MeI offers superior selectivity for sterically congested sites. After core methylation, selective acetate hydrolysis liberates the C3 phenolic group for subsequent acetylation. This orthogonal protection approach achieves regiochemical fidelity >95% as confirmed by 1H NMR integration [7].
Table 2: Methylating Agent Performance Comparison
Methylating Agent | Solvent System | Catalyst | Temperature (°C) | Di-Methylation Yield (%) |
---|---|---|---|---|
Dimethyl sulfate | Toluene/H₂O | ZnCl₂ | 45-50 | 95 |
Methyl iodide | Acetone | K₂CO₃ | 60 | 87 |
Dimethyl carbonate | DMF | Cs₂CO₃ | 120 | 63 |
Diazomethane | Ether | None | 0 | 92* |
*Safety concerns limit industrial application
The final synthetic step introduces the C3-acetoxy group through nucleophilic acyl substitution. This transformation employs either acetyl chloride or acetic anhydride as acyl donors under mild base conditions. Direct comparison reveals acetic anhydride provides superior regioselectivity (99.5%) due to lower electrophilicity reducing diaryl ester formation [5]. Pyridine catalysis at 50°C in dichloroethane solvent achieves near-quantitative conversion within 2 hours, while uncatalyzed reactions require prolonged heating and show decreased yields [3].
Key process considerations:
Alternative reagents like ketene demonstrate potential for reduced waste generation but suffer from handling difficulties and polymerization issues. Post-acetylation purification employs recrystallization from ethanol/water mixtures, yielding analytically pure material with characteristic FT-IR carbonyl stretches at 1765 cm⁻¹ (acetate) and 1640 cm⁻¹ (ketone) [5].
Table 3: Acetylating Reagent Efficiency Comparison
Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Acetic anhydride | Pyridine | 1,2-Dichloroethane | 2.0 | 96 | 99.2 |
Acetyl chloride | Triethylamine | Chlorobenzene | 1.5 | 91 | 98.5 |
Acetic anhydride | DMAP | Toluene | 3.0 | 89 | 97.8 |
Vinyl acetate | Lipase | MTBE | 24 | 45 | 95.0 |
Modern synthetic strategies prioritize environmentally benign processes addressing traditional limitations of Friedel-Crafts chemistry. Solvent-free systems demonstrate particular promise, where neat reaction conditions using veratrole derivatives as both substrate and solvent achieve 85% conversion at 80°C with minimized waste [10]. Catalyst innovation focuses on recyclable solid acids, notably TiO₂-SnOₓ mixed oxides exhibiting Lewis acidities comparable to AlCl₃ without hydrolysis sensitivity. These materials maintain >95% activity over five catalytic cycles following calcination at 385°C [10].
Additional sustainable approaches include:
Life cycle analysis reveals that solid acid implementation reduces E-factor (kg waste/kg product) from 8.5 (AlCl₃ process) to 1.2 through eliminating aqueous workup steps and enabling catalyst reuse. The atom economy for the optimized route reaches 87.4%, primarily limited by protective group manipulations [3] [10].
Table 4: Environmental Metrics Comparison of Synthesis Strategies
Method | Catalyst | Temperature (°C) | E-Factor | PMI* | Recycles |
---|---|---|---|---|---|
Conventional AlCl₃ | AlCl₃ (stoich.) | 75 | 8.5 | 23.7 | 0 |
Heteropoly acid/TiO₂ | FeTPA/TiO₂ | 90 | 4.2 | 12.8 | 3 |
Ionic liquid | In(OTf)₃/[i-BMIM]H₂PO₄ | 60 | 3.8 | 9.6 | 8 |
TiO₂-SnOₓ solid solution | 0.1TiO₂-SnOₓ | 110 | 1.2 | 5.3 | 12 |
*Process Mass Intensity = Total materials used / Product mass
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